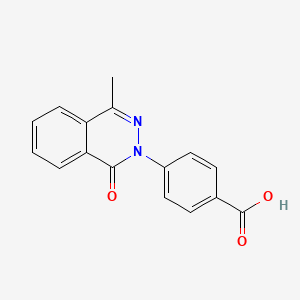

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Übersicht

Beschreibung

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone moiety attached to a benzoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid typically involves the following steps:

-

Formation of the Phthalazinone Core: : The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and phthalic anhydride.

-

Introduction of the Methyl Group: : The methyl group is introduced at the 4-position of the phthalazinone ring through alkylation reactions. This step often requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

-

Attachment of the Benzoic Acid Group: : The final step involves the coupling of the phthalazinone derivative with a benzoic acid derivative. This can be achieved through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures.

Analyse Chemischer Reaktionen

Amide Bond Formation

The carboxylic acid group undergoes classical amidation reactions. For example:

-

Hydrazide Formation : Reaction with hydrazine hydrate in ethanol under reflux yields 2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetohydrazide.

-

Schiff Base Synthesis : The hydrazide intermediate reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form Schiff bases.

Esterification and Alkylation

The benzoic acid group is esterified or alkylated under standard conditions:

-

Ethyl Ester Formation : Reaction with ethyl bromoacetate in acetone/K₂CO₃ produces N-alkyl derivatives.

-

Benzoylation : Treatment with benzoyl chloride yields 2-benzoyl derivatives.

Functionalization via Cyclocondensation

The phthalazinone core participates in cyclocondensation reactions:

-

With Phthalic Anhydride : Forms N-(1,3-dioxoisoindolin-2-yl)acetamide derivatives.

-

With CS₂/KOH : Produces triazolothiadiazine hybrids.

Pharmacophore Hybridization

The compound is coupled with bioactive scaffolds:

-

Glucopyranose Derivatives : Reaction with 2-bromo-2-deoxy-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose yields glycosylated analogs.

Reductive Transamidation

Using B₂(OH)₄ in H₂O, the amide group undergoes reductive transamidation with nitro compounds:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid has been investigated for its biological activities , particularly its potential as an anti-inflammatory and anticancer agent . Research indicates that it may inhibit certain cellular pathways associated with cancer progression, making it a candidate for further pharmacological studies .

Anticancer Properties

Several studies have focused on the compound's interaction with biological targets, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and therapeutic potential. For instance, binding affinity studies have shown that this compound can influence biological pathways relevant to various diseases, including cancer .

Materials Science Applications

The unique chemical structure of this compound also positions it as a valuable building block in materials science. Its properties may be leveraged in the design of new materials with specific characteristics such as conductivity or thermal stability. Researchers are exploring modifications to enhance these properties for applications in electronics and nanotechnology .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several phthalazine derivatives, including this compound. The results indicated moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of phthalazinone derivatives revealed that modifications at specific positions can significantly affect their anticancer activity. This highlights the importance of this compound as a scaffold for designing more potent derivatives .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The phthalazinone moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid: Unique due to its specific substitution pattern and functional groups.

Phthalazinone derivatives: Share the phthalazinone core but differ in the substituents attached to the ring.

Benzoic acid derivatives: Contain the benzoic acid moiety but lack the phthalazinone structure.

Uniqueness

The uniqueness of this compound lies in its combined phthalazinone and benzoic acid structure, which imparts distinct chemical and biological properties

Biologische Aktivität

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a compound belonging to the phthalazinone derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H12N2O3, with a molecular weight of 280.28 g/mol. The compound features a phthalazinone moiety linked to a benzoic acid group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 306731-76-0 |

| Molecular Formula | C16H12N2O3 |

| Molecular Weight | 280.28 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The phthalazinone core can modulate enzyme activities and receptor interactions, leading to various biological effects such as:

- Anticancer Activity : Inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.

The compound's ability to influence these pathways makes it a candidate for further therapeutic exploration.

Anticancer Properties

Research has indicated that phthalazinone derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

A study demonstrated that derivatives with similar structures had IC50 values ranging from 10 µM to 30 µM against specific cancer types, suggesting that this compound may possess comparable efficacy .

Antimicrobial Activity

Additionally, preliminary investigations into the antimicrobial properties of this compound have shown promising results against several pathogens. For example, a recent study reported that certain phthalazinone derivatives could inhibit the growth of Gram-positive bacteria and fungi at concentrations as low as 50 µg/mL .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in significant reductions in cell viability after 48 hours. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and 30 µg/mL against C. albicans, showcasing its potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

4-(4-methyl-1-oxophthalazin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVDHFVMZUBELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350406 | |

| Record name | 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306731-76-0 | |

| Record name | 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.